2H-1,2,4-Benzothiadiazin-3(4H)-one, hydrazone, 1,1-dioxide
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Overview
Description
3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido typically involves the reaction of appropriate hydrazine derivatives with benzothiadiazine precursors. One common method includes the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydrazine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Chlorothiazide
- Hydrochlorothiazide
- Phthalazinone derivatives
Uniqueness
3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido is unique due to its specific hydrazine substitution, which imparts distinct pharmacological properties compared to other benzothiadiazine derivatives. This uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
90000-56-9 |
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Molecular Formula |
C7H8N4O2S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)hydrazine |
InChI |
InChI=1S/C7H8N4O2S/c8-10-7-9-5-3-1-2-4-6(5)14(12,13)11-7/h1-4H,8H2,(H2,9,10,11) |
InChI Key |
WEZVWNMDSNVKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)NN |
Origin of Product |
United States |
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